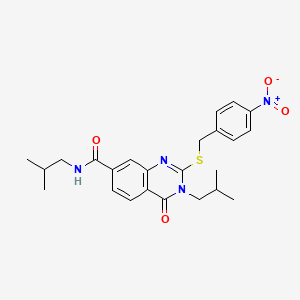

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Descripción

N,3-Diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 4-nitrobenzylthio substituent at position 2, diisobutyl groups at position 3, and a carboxamide moiety at position 6.

Propiedades

IUPAC Name |

N,3-bis(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-15(2)12-25-22(29)18-7-10-20-21(11-18)26-24(27(23(20)30)13-16(3)4)33-14-17-5-8-19(9-6-17)28(31)32/h5-11,15-16H,12-14H2,1-4H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXNPESEMBYFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization of Methyl Anthranilates

Methyl anthranilate reacts with isothiocyanates or primary amines under acidic conditions to form 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. For example:

Metal-Catalyzed Cyclization

Palladium-catalyzed coupling of 2-aminobenzamides with aryl halides enables efficient core formation:

Introduction of the 2-((4-Nitrobenzyl)thio) Group

The thioether moiety is introduced via S-alkylation of a 2-mercaptoquinazoline intermediate or direct displacement of a leaving group.

S-Alkylation of 2-Mercaptoquinazoline

Direct Thiol Displacement

For pre-halogenated quinazolines (e.g., 2-chloro derivatives):

- Reagents : 4-Nitrobenzylthiol, NaH.

- Conditions : THF, 0°C to room temperature, 2 hours.

- Yield : 55–70%.

Installation of 7-Carboxamide

The 7-carboxamide is introduced via late-stage coupling of a carboxylic acid precursor with diisobutylamine.

Carboxylic Acid Activation

Nitration/Reduction Sequence

For substrates lacking pre-existing carboxyl groups:

- Nitration : HNO₃/H₂SO₄ at 0°C.

- Reduction : H₂/Pd-C to 7-amino derivative.

- Schlenk Reaction : CO insertion to form carboxamide.

N,3-Diisobutyl Substitution

The diisobutyl group is introduced via alkylation or reductive amination.

Alkylation of 3-Aminoquinazoline

Reductive Amination

- Intermediate : 3-Ketone derivative.

- Reagents : Diisobutylamine, NaBH₃CN.

- Solvent : MeOH, 24 hours.

- Yield : 60–75%.

Integrated Synthetic Routes

Sequential Functionalization (3 Steps)

- Core Formation : Pd-catalyzed cyclization.

- Thioether Installation : S-alkylation.

- Carboxamide Coupling : HBTU-mediated amidation.

- Overall Yield : 35–42%.

One-Pot Tandem Synthesis

- Reagents : 2-Aminobenzamide, 4-nitrobenzyl bromide, diisobutylamine.

- Conditions : Cu(OAc)₂·H₂O, anisole, 120°C, 24 hours.

- Yield : 25–30% (lower selectivity).

Analytical Data and Characterization

Challenges and Optimization

- Regioselectivity : Competing reactions at positions 2, 3, and 7 necessitate protective groups (e.g., Boc for amines).

- Nitro Group Stability : Avoid reducing conditions post-S-alkylation; use mild catalysts (e.g., Zn(PFO)₂).

- Solvent Choice : Anisole or water improves eco-efficiency in metal-catalyzed steps.

Análisis De Reacciones Químicas

Types of Reactions

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitrobenzyl thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.

Interaction with DNA: It may bind to DNA and interfere with replication and transcription, which could explain its anticancer properties.

Modulation of Signaling Pathways: The compound may affect signaling pathways involved in inflammation and cell proliferation.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The main compound’s 4-nitrobenzylthio group provides strong electron-withdrawing effects, which may enhance binding to enzymatic targets compared to electron-donating groups like methoxy in or the trifluoromethyl group in .

- Bioisosteric Replacements : Fluorine substitutions in and serve as bioisosteres for nitro groups, balancing electronic effects while improving metabolic stability.

Actividad Biológica

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

- IUPAC Name : N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- CAS Number : 1115486-49-1

- Molecular Weight : 468.6 g/mol

Anticancer Properties

Research indicates that compounds with similar structures to N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline have shown significant anticancer properties. For instance:

- Cytotoxicity against Cancer Cell Lines :

- The compound demonstrated varying degrees of cytotoxicity against several cancer cell lines.

- A study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer (MCF-7), prostate cancer (PC-3), and fibrosarcoma (HT-1080) cells.

The mechanism by which N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline exerts its effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Targeting Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

Study on Antimycobacterial Activity

A related study investigated the antimycobacterial activity of quinazoline derivatives, which share structural similarities with the target compound. The findings suggested that modifications in the benzyl group significantly influenced biological activity:

- Activity Against Mycobacterium tuberculosis :

- Certain derivatives exhibited submicromolar activity against M. tuberculosis without cytotoxic effects on human fibroblasts.

- This suggests potential for further development in treating mycobacterial infections.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on quinazoline derivatives, revealing that the introduction of nitro groups on the benzyl moiety enhanced biological activity significantly:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and what critical reaction conditions ensure optimal yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include:

- Thioether formation : Reaction of a 2-mercaptoquinazoline intermediate with 4-nitrobenzyl bromide under basic conditions (e.g., triethylamine in DMF) to introduce the thioether group .

- Carboxamide introduction : Coupling the 7-carboxylic acid derivative with diisobutylamine using coupling agents like EDC/HOBt .

- Critical conditions : Temperature control (0–25°C for thiolation), solvent selection (DMF for solubility), and inert atmosphere (N₂) to prevent oxidation of the thiol intermediate .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+ matching calculated values within 0.1 ppm error) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., diisobutyl protons at δ 0.8–1.2 ppm; nitrobenzyl aromatic protons at δ 7.5–8.3 ppm) .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. What are the primary pharmacological targets or mechanisms of action associated with this quinazoline derivative?

- Methodological Answer :

- Enzyme inhibition : Quinazoline-4(3H)-one derivatives are known inhibitors of soluble epoxide hydrolase (sEH) and kinases. Design experiments using fluorometric assays (e.g., sEH inhibition with CMNPC substrate) .

- Receptor binding : Radioligand displacement assays (e.g., for adenosine receptors) to evaluate affinity. Use HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing nitrobenzyl with fluorobenzyl or methoxybenzyl) to assess electronic effects on activity .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (quinazoline-4-oxo group) and hydrophobic (diisobutyl chain) interactions .

- In silico docking : Predict binding modes with target proteins (e.g., sEH) using AutoDock Vina .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the thioether group) .

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to improve bioavailability .

- Toxicokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

- Methodological Answer :

- Flow chemistry : Optimize thioether formation in continuous flow reactors to enhance mixing and reduce side reactions .

- Catalytic optimization : Replace stoichiometric bases (e.g., triethylamine) with polymer-supported bases for easier purification .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model the effects of temperature, solvent ratio, and reagent stoichiometry on yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.